molecular formula C16H24N2O3S B5718013 N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide

Cat. No. B5718013
M. Wt: 324.4 g/mol
InChI Key: LHOWVWSNYPGFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide, also known as ADMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADMS is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Mechanism of Action

The exact mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is not yet fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. Some of the effects of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide include:
1. Inhibition of cell proliferation: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to inhibit cell proliferation in various cancer cell lines.
2. Induction of apoptosis: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to induce apoptosis in cancer cells, leading to their death.
3. Inhibition of inflammation: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to inhibit inflammation by suppressing the production of inflammatory cytokines.
4. Anti-microbial activity: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has several advantages and limitations for laboratory experiments. Some of the advantages of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide include:
1. Wide range of biochemical and physiological effects: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide exhibits a wide range of biochemical and physiological effects, making it a versatile compound for laboratory experiments.
2. Potent activity: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit potent activity against various targets, making it a promising candidate for drug development.
3. Relatively easy synthesis: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide can be synthesized relatively easily using standard laboratory techniques.
Some of the limitations of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide for laboratory experiments include:
1. Limited availability: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is not widely available commercially and may be difficult to obtain for laboratory experiments.
2. Limited toxicity data: Limited toxicity data is available for N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide, making it difficult to assess its safety for laboratory experiments.

Future Directions

There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide. Some of the potential future directions include:
1. Development of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide-based anti-cancer drugs: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-tumor activity in various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs.
2. Development of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide-based anti-inflammatory drugs: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
3. Further studies on the mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide: Further studies are needed to fully understand the mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide and its effects on various targets in the body.
4. Further studies on the safety and toxicity of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide: Further studies are needed to assess the safety and toxicity of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide for laboratory experiments and potential drug development.

Synthesis Methods

The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with 1-azepanamine to form N-(4-dimethylaminobenzenesulfonyl)-1-azepanamine. This intermediate is then reacted with ethyl oxalyl chloride to form N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. Some of the potential applications of N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide in scientific research include:
1. Anti-tumor activity: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
2. Anti-inflammatory activity: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Anti-microbial activity: N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been found to exhibit anti-microbial activity against various bacterial and fungal strains, making it a potential candidate for the development of new anti-microbial agents.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-14-7-9-15(10-8-14)22(20,21)17(2)13-16(19)18-11-5-3-4-6-12-18/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOWVWSNYPGFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide

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